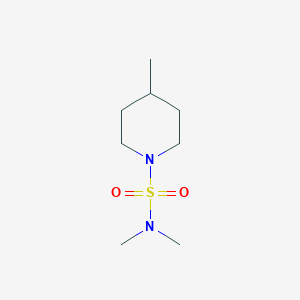

N,N,4-trimethylpiperidine-1-sulfonamide

Description

Structure

3D Structure

Properties

IUPAC Name |

N,N,4-trimethylpiperidine-1-sulfonamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H18N2O2S/c1-8-4-6-10(7-5-8)13(11,12)9(2)3/h8H,4-7H2,1-3H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DDEJHIURWDOQSJ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CCN(CC1)S(=O)(=O)N(C)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H18N2O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10969356 | |

| Record name | N,N,4-Trimethylpiperidine-1-sulfonamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10969356 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

206.31 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

5430-44-4 | |

| Record name | NSC13798 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=13798 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | N,N,4-Trimethylpiperidine-1-sulfonamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10969356 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Reactivity and Reaction Mechanisms of N,n,4 Trimethylpiperidine 1 Sulfonamide Derivatives

Electrophilic and Nucleophilic Reactivity of the Sulfonamide Functional Group

The sulfonamide group (-SO₂NR₂) is a versatile functional group that can participate in reactions as either an electrophile or a nucleophile, depending on the reaction conditions and the nature of the reacting species. researchgate.net

Electrophilic Reactivity: The sulfur atom in the sulfonamide group is electron-deficient due to the presence of two strongly electron-withdrawing oxygen atoms and the nitrogen atom. However, N,N-disubstituted sulfonamides are generally poor electrophiles. To enhance their electrophilicity, they can be converted into highly reactive intermediates such as sulfonyl chlorides. nih.gov A modern approach involves the activation of primary sulfonamides with a pyrylium salt (Pyry-BF₄), which facilitates their conversion into sulfonyl chlorides under mild conditions. nih.gov These activated species are powerful electrophiles that readily react with a variety of nucleophiles. nih.gov

Nucleophilic Reactivity: While the nitrogen lone pair in an N,N-disubstituted sulfonamide is generally not nucleophilic due to delocalization and steric hindrance, the sulfonamide group can be made to act as a nucleophile under specific conditions. For instance, the acidic properties of monosubstituted sulfonamides (R-SO₂NHR') allow for deprotonation to form anions that are capable of nucleophilic attack, such as in alkylation reactions. libretexts.org Furthermore, certain specialized sulfonamide reagents have been designed to exhibit nucleophilic character. For example, N-Methyl-N-[(trifluoromethyl)thio]-p-toluenesulfonamide can react nucleophilically with benzyl halides or benzyl alcohol derivatives. tcichemicals.com

The sulfonamide linkage itself is robust, but it can be cleaved under reductive conditions. This desulfonation reaction is a key transformation, often used to deprotect the amine. Reagents such as alkali metals absorbed into nanostructured silica (M-SG) or low-valent titanium complexes can effectively cleave the N-S bond to yield the corresponding secondary amine. nih.govorganic-chemistry.orgjst.go.jp

Transformations Involving the Piperidine (B6355638) Ring System

The saturated piperidine ring in derivatives of N,N,4-trimethylpiperidine-1-sulfonamide is a key structural motif that can be modified through various synthetic strategies. cam.ac.uk Substituted piperidines are prevalent in numerous natural products and pharmaceutical agents. cam.ac.uknih.gov

While the nitrogen atom in the parent compound N,N,4-trimethylpiperidine-1-sulfonamide is part of a tertiary sulfonamide and cannot be further alkylated or acylated, derivatives of this compound with different substitution patterns can undergo extensive transformations involving the piperidine ring. A significant area of research is the selective functionalization at the α-position (C2 or C6) of the piperidine ring.

A robust method for the late-stage α-functionalization of N-alkyl piperidines involves a sequence of iminium ion formation followed by nucleophilic addition. cam.ac.ukacs.org This strategy achieves exceptional selectivity for reaction at the endocyclic position. cam.ac.uk The process is initiated by the oxidation of the N-alkyl piperidine to its corresponding N-oxide, which then undergoes α-C-H elimination to form a cyclic endo-iminium ion. cam.ac.ukacs.org This reactive intermediate can then be intercepted in situ by a wide range of carbon-based nucleophiles, including those generated from alkyl iodides via a zinc-mediated reaction, to afford α-alkylated products in good yields. acs.org This methodology allows for the direct modification of various N-alkyl piperidines, including N-methyl and N-benzyl systems. acs.org

Acylation reactions can also be achieved on the piperidine nitrogen in derivatives where it is a secondary amine. The reaction of a secondary piperidine with an acyl chloride or anhydride, often in the presence of a base, leads to the formation of an N-acylpiperidine. organic-chemistry.org For example, several capsaicin analogs have been developed by the acylation of amines with various 4-(α-pyridyl)piperidine-1-acyl chlorides. wikipedia.org

| N-Alkyl Piperidine Substrate | Alkylating Agent (Alkyl Iodide) | Activating Agent | Product | Yield |

|---|---|---|---|---|

| N-Benzylpiperidine | 2-Iodopropane | m-CPBA, then Zn, TMSOTf | 1-Benzyl-2-isopropylpiperidine | 75% |

| N-Benzylpiperidine | Iodocyclohexane | m-CPBA, then Zn, TMSOTf | 1-Benzyl-2-cyclohexylpiperidine | 72% |

| N-Methylpiperidine | 2-Iodopropane | m-CPBA, then Zn, TMSOTf | 1-Methyl-2-isopropylpiperidine | 58% |

| N-Cyclohexylpiperidine | 2-Iodopropane | m-CPBA, then Zn, TMSOTf | 1-Cyclohexyl-2-isopropylpiperidine | 65% |

Olefin metathesis has become a powerful tool in organic synthesis for the construction of carbo- and heterocyclic rings. semanticscholar.org Ring-closing metathesis (RCM) is particularly valuable for the synthesis of unsaturated piperidine derivatives (tetrahydropyridines). nih.gov

The RCM reaction typically involves a diene precursor that, in the presence of a transition metal catalyst (most commonly ruthenium-based, such as Grubbs' catalysts), undergoes an intramolecular cyclization to form a new ring system with the extrusion of a small olefin like ethylene. semanticscholar.orgnih.gov For the synthesis of piperidine derivatives, N-protected cis-2,6-dialkenyl piperidines serve as effective precursors. nih.gov The reaction proceeds efficiently to form bridged azabicyclic structures, which are valuable intermediates for the synthesis of various tropane alkaloids. nih.gov

Ring-opening metathesis polymerization (ROMP) is another variant where a strained cyclic olefin monomer is polymerized into a long-chain polymer. While less common for simple piperidines, pyridine-containing norbornene monomers have been synthesized and successfully polymerized using ROMP. nih.gov Careful design of the monomer structure is crucial to prevent the Lewis basic nitrogen atom from interfering with the ruthenium catalyst. nih.gov

| Substrate | Catalyst (mol%) | Solvent | Product | Yield |

|---|---|---|---|---|

| N-Tosyl-N,N-diallylamine | Grubbs II (2 mol%) | Benzene | 1-Tosyl-1,2,3,6-tetrahydropyridine | 95% |

| N-Tosyl-N-allyl-N-(3-phenylallyl)amine | Grubbs II (2 mol%) | Benzene | 6-Phenyl-1-tosyl-1,2,3,6-tetrahydropyridine | 97% |

| N-(4-Methoxybenzenesulfonyl)-N,N-diallylamine | Grubbs II (2 mol%) | Benzene | 1-(4-Methoxybenzenesulfonyl)-1,2,3,6-tetrahydropyridine | 96% |

Intramolecular Cyclization and Rearrangement Pathways

Derivatives of N,N,4-trimethylpiperidine-1-sulfonamide can be designed to undergo a variety of intramolecular cyclization and rearrangement reactions, leading to complex polycyclic structures.

One powerful method for forming piperidine rings is through the intramolecular cyclization triggered by N-sulfonyliminium ions. usm.edu These reactive intermediates can be generated from the condensation of an N-sulfonyl amine with an aldehyde, a reaction often catalyzed by Lewis acids like scandium(III) triflate. usm.edu The resulting N-sulfonyliminium ion can then be attacked by an internal nucleophile, such as an alkene (in an Aza-Prins reaction) or an aromatic ring (in a Pictet-Spengler reaction), to form the piperidine scaffold. nih.govusm.edu

The intramolecular Heck reaction provides another route to bicyclic systems from appropriately substituted tetrahydropyridine sulfonamides. researchgate.net This palladium-catalyzed reaction involves the coupling of an aryl halide with an alkene tethered to the same molecule. The regiochemical outcome of the cyclization (e.g., 5-exo-trig vs. 6-endo-trig) can be influenced by substituents on the piperidine ring. researchgate.net

Rearrangements such as the Smiles rearrangement are also possible. This intramolecular nucleophilic aromatic substitution reaction can occur in sulfonamides containing an appropriate tethered nucleophile (like an alcohol), leading to C-N bond formation and cleavage of the aryl-sulfur bond under basic conditions. acs.org

Mechanistic Investigations of Complex Transformations

Understanding the mechanisms of complex reactions is crucial for controlling their outcomes and expanding their scope. For transformations involving sulfonamide and piperidine derivatives, mechanistic studies have revealed the involvement of unique and highly reactive intermediates.

Recent mechanistic investigations into the reactions of alkynyl sulfonamides with lithium acetylides have uncovered the formation of a novel non-classical carbenoid species. rsc.org The reaction, which produces enediynes, proceeds through a 1,4-conjugate addition of the acetylide to the unsaturated sulfonamide. rsc.org This initial step forms a key alkenyl lithium intermediate.

Crucially, this intermediate is stabilized by intramolecular coordination of the lithium atom by one of the sulfonamide oxygen atoms. This species can be described as a vinylidene carbenoid, as the same carbon atom bears both an anionic charge (as a vinyllithium) and a leaving group (the sulfonamide). rsc.org The intramolecular coordination activates the sulfonamide group towards a second nucleophilic attack by another molecule of acetylide. The resulting intermediate then undergoes a rearrangement, leading to the final enediyne product and the loss of an aminosulfinate. rsc.org This mechanistic pathway highlights the ability of the sulfonamide group to stabilize unusual reactive intermediates and direct complex reaction cascades.

Examination of Radical Pathways in Sulfonamide Synthesis and Reactivity

The sulfonamide moiety can participate in and influence reactions proceeding through radical intermediates. Nitrogen-centered radicals, specifically sulfonamidyl radicals, are key intermediates in various synthetic transformations. These electrophilic radicals can be generated from N-halo-sulfonamide precursors and are involved in inter- and intramolecular reactions.

In the context of N,N,4-trimethylpiperidine-1-sulfonamide, the generation of a nitrogen-centered radical would likely involve a precursor such as an N-chloro derivative. Such radicals are known to undergo intramolecular C-H amination, a powerful strategy for the synthesis of nitrogen-containing heterocycles. For instance, copper-catalyzed intramolecular C-H amination of N-fluoro amides is a known method for synthesizing pyrrolidines and piperidines, proceeding through a nitrogen-radical intermediate. acs.orgnih.gov While N,N,4-trimethylpiperidine-1-sulfonamide itself is already cyclic, this type of reactivity highlights the potential for the sulfonamide nitrogen to participate in radical processes.

An iron-catalyzed C(sp³)–H amination of N-heterocycles has been developed, which proceeds via an Fe(III)-imidyl radical. This radical then participates in a homolytic C–H bond cleavage and subsequent radical rebound, leading to site-selective amination at the α-position to the nitrogen atom. chemistryviews.org This suggests that the C-H bonds on the piperidine ring of N,N,4-trimethylpiperidine-1-sulfonamide, particularly those alpha to the nitrogen, could be susceptible to radical amination reactions.

Furthermore, intermolecular additions of N-alkyl-N-chlorosulfonamides to alkenes, catalyzed by copper(I), proceed through sulfonamidyl radicals. nih.gov These reactions can be highly regioselective, particularly with styrenic substrates. nih.gov This indicates that a suitably activated derivative of N,N,4-trimethylpiperidine-1-sulfonamide could potentially be used to introduce the trimethylpiperidine-sulfonamido group onto unsaturated molecules via a radical addition pathway.

Visible-light photoredox catalysis has also emerged as a powerful tool for generating sulfonyl radicals from sources like dimethylsulfamoyl chloride, which can then engage in sulfonamidation of electron-deficient alkenes. rsc.org This modern approach underscores the accessibility of radical pathways for forming C-S and C-N bonds in sulfonamide synthesis.

The following table summarizes representative radical reactions involving sulfonamides, which could be analogous to the reactivity of N,N,4-trimethylpiperidine-1-sulfonamide derivatives.

| Reaction Type | Substrate Example | Reagents/Conditions | Product Type | Yield (%) | Reference |

| Intramolecular C-H Amination | N-Fluoropentyl-p-toluenesulfonamide | [TpiPr2Cu(THF)] | 2-Methyl-1-tosylpyrrolidine | High | acs.org |

| Intermolecular Addition to Alkene | N-Chloro-N-methyl-p-toluenesulfonamide + Styrene | CuCl | N-(2-Chloro-1-phenylethyl)-N-methyl-p-toluenesulfonamide | >95% | nih.gov |

| C-H Amination of N-Heterocycle | N-Troc-pyrrolidine | FeCl₂, Troc-azide | α-Aminated pyrrolidine | 82% | chemistryviews.org |

| Photocatalyzed Sulfonamidation | Acrylonitrile + Dimethylsulfamoyl chloride | Visible light, photocatalyst | 3-(Dimethylsulfamoyl)propanenitrile | 92% | rsc.org |

Influence of Intramolecular Coordination Effects on Reaction Outcomes

Intramolecular non-covalent interactions, particularly hydrogen bonding, can significantly influence the conformation and reactivity of sulfonamides. nih.govnih.gov These interactions can pre-organize a molecule into a specific conformation, thereby affecting the accessibility of certain reactive sites and potentially leading to enhanced stereoselectivity in reactions.

In primary and secondary sulfonamides, the N-H proton can act as a hydrogen bond donor, forming intramolecular hydrogen bonds with nearby acceptor groups, such as carbonyl oxygens or heterocyclic nitrogen atoms. nih.gov This can lead to the formation of stable six-membered rings, which restricts the conformational flexibility of the molecule. nih.gov Such conformational restriction has been shown to increase lipophilicity and membrane permeability in drug molecules. nih.gov

For a tertiary sulfonamide like N,N,4-trimethylpiperidine-1-sulfonamide, which lacks an N-H proton, classical intramolecular hydrogen bonding of this type is not possible. However, the sulfonyl oxygens are potent hydrogen bond acceptors. They can participate in intramolecular C-H···O interactions, which, although weaker than conventional hydrogen bonds, can still influence molecular conformation. Furthermore, in derivatives of N,N,4-trimethylpiperidine-1-sulfonamide that incorporate hydrogen bond donor groups elsewhere in the molecule, these sulfonyl oxygens could play a crucial role in dictating the three-dimensional structure and, consequently, the reactivity.

The influence of intramolecular hydrogen bonding on the H-bond acceptor properties of the sulfonamide oxygen has been quantified. cam.ac.uk In a system designed with an intramolecular H-bond between a sulfonamide NH and a pyridine (B92270) nitrogen, strengthening this intramolecular interaction was found to increase the strength of intermolecular H-bonding at the sulfonyl oxygen. cam.ac.uk This cooperative effect highlights the subtle electronic communication within the sulfonamide moiety that can be modulated by non-covalent interactions.

While direct intramolecular coordination effects within N,N,4-trimethylpiperidine-1-sulfonamide itself may be limited to weak C-H···O interactions, the principles observed in related sulfonamides are crucial for designing more complex derivatives where such interactions can be strategically employed to control reaction outcomes.

Functional Group Interconversions and Derivatizations of Sulfonamide Moieties

Historically, the sulfonamide group has been considered a robust and relatively inert functional group, often installed early in a synthetic sequence and carried through to the final product. chemrxiv.orgsemanticscholar.org However, recent advancements have enabled the use of sulfonamides as versatile synthetic handles for late-stage functionalization, allowing for the diversification of complex molecules. acs.org

A key strategy for the derivatization of sulfonamides is the reductive cleavage of the N-S bond. A mild and general method has been developed for the reductive cleavage of secondary sulfonamides to generate sulfinate and amine intermediates. semanticscholar.org These intermediates can then be trapped in situ with various electrophiles or undergo further transformations. This approach effectively converts the stable sulfonamide group into a versatile functional moiety.

This reductive cleavage methodology has been successfully applied to a range of sulfonamides, demonstrating high functional group tolerance. chemrxiv.orgsemanticscholar.org The in situ generated sulfinate can react with electrophiles to form other S(VI) functional groups, such as sulfones. semanticscholar.org This transformation is particularly valuable in medicinal chemistry for structure-activity relationship studies, where the sulfonamide can be converted to a variety of bioisosteric groups.

Another approach to derivatization involves C-H functionalization directed by the sulfonamide group itself. The sulfonamide can act as a directing group in transition metal-catalyzed reactions to activate and functionalize otherwise unreactive C-H bonds. acs.org A range of transformations, including olefination, arylation, alkylation, and halogenation, have been achieved on aryl sulfonamides through this strategy. acs.org While this has been primarily demonstrated for C-H bonds on an aromatic ring attached to the sulfur, similar principles could potentially be applied to activate C-H bonds on the piperidine ring of N,N,4-trimethylpiperidine-1-sulfonamide.

The following table presents examples of functional group interconversions of sulfonamides.

| Starting Sulfonamide Type | Reagents/Conditions | Intermediate(s) | Final Product Type | Reference |

| Secondary Aryl Sulfonamide | 1. Reductive Cleavage Reagents | Aryl sulfinate and amine | Sulfones, other S(VI) groups | semanticscholar.org |

| Secondary Alkyl Sulfonamide | 1. Reductive Cleavage Reagents | Alkyl sulfinate and amine | Further derivatized amines | chemrxiv.org |

| Aryl Sulfonamide | Pd(OAc)₂, various coupling partners | - | C-H functionalized aryl sulfonamides (e.g., olefinated, arylated) | acs.org |

These modern synthetic methods have transformed the view of the sulfonamide group from a terminal functionality to a versatile platform for chemical modification, enabling the synthesis of diverse molecular architectures from common sulfonamide precursors.

Advanced Spectroscopic and Structural Characterization Techniques in Piperidine Sulfonamide Research

Nuclear Magnetic Resonance (NMR) Spectroscopy for Detailed Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is arguably the most powerful tool for determining the precise structure of organic molecules in solution. By probing the magnetic properties of atomic nuclei, primarily ¹H (proton) and ¹³C, NMR provides detailed information about the chemical environment, connectivity, and stereochemistry of atoms within a molecule.

For N,N,4-trimethylpiperidine-1-sulfonamide, ¹H NMR would confirm the presence and integration of all proton-containing groups. The N,N-dimethyl groups attached to the sulfonamide would appear as a distinct singlet, while the methyl group at the C4 position of the piperidine (B6355638) ring would be a doublet, coupled to the adjacent C4 proton. The protons on the piperidine ring itself would present a more complex pattern of multiplets, due to axial and equatorial positioning and their coupling to neighboring protons. researchgate.netchemicalbook.com ¹³C NMR spectroscopy complements this by identifying all unique carbon environments, from the methyl groups to the distinct carbons of the piperidine ring.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts (δ) for N,N,4-trimethylpiperidine-1-sulfonamide in CDCl₃ Predicted values are based on spectral data from structurally similar compounds such as 4-methylpiperidine (B120128) and N,N-diethylbenzenesulfonamide. chemicalbook.comchemicalbook.com

| Nucleus | Assignment | Predicted Chemical Shift (ppm) | Multiplicity |

|---|---|---|---|

| ¹H | N(SO₂)CH₃ (x2) | ~2.8 | Singlet |

| ¹H | Piperidine C2/C6 - Equatorial | ~3.4-3.6 | Multiplet |

| ¹H | Piperidine C2/C6 - Axial | ~2.5-2.7 | Multiplet |

| ¹H | Piperidine C3/C5 - Equatorial | ~1.6-1.8 | Multiplet |

| ¹H | Piperidine C3/C5 - Axial | ~1.1-1.3 | Multiplet |

| ¹H | Piperidine C4-H | ~1.4-1.6 | Multiplet |

| ¹H | C4-CH₃ | ~0.9 | Doublet |

| ¹³C | CH₃-N(SO₂) | ~38 | |

| ¹³C | Piperidine C2/C6 | ~48 | |

| ¹³C | Piperidine C3/C5 | ~34 | |

| ¹³C | Piperidine C4 | ~31 | |

| ¹³C | C4-CH₃ | ~22 |

Infrared (IR) Spectroscopy for Functional Group Identification and Vibrational Analysis

Infrared (IR) spectroscopy is a rapid and effective technique for identifying the functional groups present in a molecule. It works by measuring the absorption of infrared radiation, which excites molecular vibrations such as stretching and bending.

The IR spectrum of N,N,4-trimethylpiperidine-1-sulfonamide would be dominated by strong absorption bands characteristic of the sulfonamide group. Specifically, two intense stretching vibrations for the S=O bonds are expected. The asymmetric stretch typically appears at a higher wavenumber than the symmetric stretch. nih.gov The S-N bond stretch would also be observable. Additionally, various C-H stretching and bending vibrations from the piperidine ring and methyl groups would be present in the spectrum. nist.govresearchgate.net Comparing the spectrum to a database or to the spectra of starting materials can confirm the successful formation of the sulfonamide.

Table 2: Characteristic IR Absorption Frequencies for N,N,4-trimethylpiperidine-1-sulfonamide Data based on characteristic frequencies for sulfonamides. nih.govnist.gov

| Vibrational Mode | Functional Group | Expected Frequency (cm⁻¹) | Intensity |

|---|---|---|---|

| C-H Stretch | Alkyl (piperidine, methyl) | 2850-2960 | Medium-Strong |

| S=O Asymmetric Stretch | Sulfonamide | 1335-1370 | Strong |

| S=O Symmetric Stretch | Sulfonamide | 1140-1180 | Strong |

| S-N Stretch | Sulfonamide | 900-950 | Medium |

| C-N Stretch | Piperidine, Dimethylamine | 1020-1250 | Medium |

Mass Spectrometry (MS) for Molecular Weight Determination and Fragmentation Pattern Analysis

Mass spectrometry (MS) is a vital analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules. High-resolution mass spectrometry (HRMS) can determine the molecular weight of a compound with extremely high accuracy, allowing for the deduction of its elemental formula. mdpi.com For N,N,4-trimethylpiperidine-1-sulfonamide (C₈H₁₈N₂O₂S), the expected exact mass is 206.1143. chemnet.com

Beyond molecular weight determination, MS provides structural information through the analysis of fragmentation patterns. Upon ionization, the molecule breaks apart into smaller, characteristic fragment ions. The fragmentation of N,N,4-trimethylpiperidine-1-sulfonamide would likely involve cleavage at the S-N bond, loss of the SO₂ group, and fragmentation of the piperidine ring. Analyzing these fragments helps to piece together the molecule's structure and confirm the identity of the synthesized compound. mdpi.com

Table 3: Predicted Mass Spectrometry Fragments for N,N,4-trimethylpiperidine-1-sulfonamide

| m/z (Nominal) | Ion Formula | Description |

|---|---|---|

| 206 | [C₈H₁₈N₂O₂S]⁺ | Molecular Ion [M]⁺ |

| 191 | [C₇H₁₅N₂O₂S]⁺ | Loss of methyl group [M-CH₃]⁺ |

| 98 | [C₆H₁₂N]⁺ | 4-methylpiperidine fragment |

| 97 | [C₆H₁₁N]⁺ | Loss of H from 4-methylpiperidine fragment |

| 64 | [SO₂]⁺ | Sulfur dioxide fragment |

| 44 | [C₂H₆N]⁺ | Dimethylamine fragment |

X-ray Crystallography for Solid-State Molecular and Supramolecular Architecture Determination

X-ray crystallography is the gold standard for unambiguously determining the three-dimensional structure of a molecule in the solid state. By diffracting X-rays off a single crystal, one can generate a precise map of electron density and thus determine atomic positions, bond lengths, and bond angles with high precision. researchgate.net

For N,N,4-trimethylpiperidine-1-sulfonamide, a successful crystal structure determination would provide definitive proof of its constitution and configuration. It would reveal the precise geometry of the sulfonamide group and the conformation of the piperidine ring.

The piperidine ring is conformationally flexible but strongly prefers a chair conformation to minimize steric and torsional strain. X-ray analysis would confirm this chair conformation in the solid state. nih.govmdpi.com It would also determine the orientation of the substituents: whether the C4-methyl group and the N1-sulfonamide group adopt equatorial or axial positions. Typically, bulky groups favor the more stable equatorial position to avoid steric clashes. The geometry around the sulfonamide nitrogen atom would also be revealed, which is expected to be trigonal pyramidal. researchgate.net

Advanced Spectroscopic Methods for In Situ Reaction Monitoring

Modern synthetic chemistry increasingly employs advanced spectroscopic methods for real-time, or in situ, monitoring of chemical reactions. Techniques like in-situ NMR or IR spectroscopy allow chemists to observe the transformation of reactants into products as it happens, without needing to isolate intermediates.

The synthesis of N,N,4-trimethylpiperidine-1-sulfonamide could be monitored using these methods. For instance, by placing an NMR tube or an IR probe directly in the reaction vessel, one could track the disappearance of signals corresponding to the starting materials (e.g., 4-methylpiperidine and N,N-dimethylsulfamoyl chloride) and the simultaneous appearance and growth of signals characteristic of the product. This provides valuable data on reaction kinetics, helps identify the formation of any intermediates or byproducts, and allows for precise determination of the reaction endpoint, leading to optimized reaction conditions and improved yields. mdpi.com Studies on related sulfur-nitrogen bond formations have successfully used in-situ NMR to elucidate reaction mechanisms, demonstrating the power of this approach. mdpi.com

Chemical Derivatization and Scaffold Modification Strategies

Diversification at the Piperidine (B6355638) Nitrogen through N-Alkylation and N-Acylation

The nitrogen atom of the piperidine ring is a common site for chemical modification, enabling the introduction of a wide variety of substituents through N-alkylation and N-acylation reactions.

N-Alkylation: This process involves the addition of an alkyl group to the piperidine nitrogen. A general method for N-alkylation of a piperidine ring involves reacting it with an alkyl halide (such as an alkyl bromide or iodide). researchgate.net The reaction can be carried out in a suitable solvent like anhydrous acetonitrile (B52724) or DMF. researchgate.net To drive the reaction to completion and neutralize the acid formed, a base such as potassium carbonate or diisopropylethylamine is often employed. researchgate.net For instance, the slow addition of an alkyl halide to the piperidine derivative can be used to control the reaction. researchgate.net

N-Acylation: The introduction of an acyl group (R-C=O) at the piperidine nitrogen forms an amide linkage. This is a frequently used strategy in medicinal chemistry. N-acylation can be achieved using several methods:

Acid Chlorides or Anhydrides: The most common methods involve reacting the piperidine sulfonamide with an acid chloride or anhydride, often in the presence of a base like triethylamine (B128534) or pyridine (B92270) to scavenge the resulting acid. semanticscholar.orgresearchgate.net

Carboxylic Acid Coupling: Direct coupling with a carboxylic acid is possible using coupling agents like 1-(3-dimethylaminopropyl)-3-ethylcarbodiimide hydrochloride (EDCI) in the presence of an activator such as 1-hydroxybenzotriazole (B26582) (HOBt). nih.govnih.govmdpi.com

N-Acylbenzotriazoles: These reagents serve as efficient, neutral acylating agents that can produce N-acylsulfonamides in high yields, and are particularly useful when the corresponding acid chlorides are unstable or difficult to handle. semanticscholar.orgsemanticscholar.orgresearchgate.net

These reactions allow for the synthesis of a diverse library of compounds from a common piperidine sulfonamide core. For example, a study on novel bactericides prepared a series of derivatives by reacting a piperidine intermediate with various substituted acyl chlorides and sulfonyl chlorides. nih.gov

| Transformation | Reagent(s) | Base/Catalyst | Typical Conditions | Yield Range | Ref. |

| N-Alkylation | Alkyl Bromide or Iodide | K₂CO₃ or NaH | DMF, Room Temp to 70°C | Good | researchgate.net |

| N-Acylation | Acid Chloride/Anhydride | Triethylamine, Pyridine | CH₂Cl₂ or Solvent-free | High | semanticscholar.orgresearchgate.net |

| N-Acylation | Carboxylic Acid | EDCI, HOBt | Dry CH₃CN, Room Temp | 31-73% | nih.gov |

| N-Acylation | N-Acylbenzotriazole | NaH | Reflux | 76-100% | semanticscholar.orgresearchgate.net |

Exploration of Substituent Effects on the Sulfonamide Group Reactivity and Stability

The sulfonamide group (-SO₂N<) is a critical component, and its properties are influenced by the substituents attached to it. The sulfonamide moiety is generally more stable than an amide bond found in peptides, making it an attractive feature in drug design. researchgate.net

Reactivity: The reactivity of the sulfonamide can be modulated by the electronic nature of its substituents. For example, in sulfonamides derived from sulfanilamide (B372717) (4-aminobenzenesulfonamide), the presence of electron-withdrawing groups on the aromatic ring can increase antibacterial activity. nih.gov The nitrogen of the sulfonamide group itself can be deprotonated, and its acidity is a key factor in its role as a bioisostere for carboxylic acids. nih.gov This acidity and the ability to coordinate with metal ions, such as the zinc ion in carbonic anhydrases, are crucial for the biological activity of many sulfonamide inhibitors. mdpi.com

Stability: N,N-disubstituted sulfonamides, such as the parent compound N,N,4-trimethylpiperidine-1-sulfonamide, are typically metabolically robust and not susceptible to common phase I or phase II metabolic pathways. researchgate.net Studies on N-cycloamino-o-sulfanilamides (where the cycloamino group can be a piperidine ring) show that the nature of the ring and its substituents can influence molecular packing and charge transfer, which in turn can affect bioactivity. iucr.org The substitution pattern determines the conformation and electronic properties of the molecule, impacting its interactions with biological targets. iucr.org

Strategies for Introducing and Modifying Substituents on the Piperidine Ring (e.g., at the 4-position)

Functionalization of the piperidine ring itself is a key strategy for creating structural diversity. researchgate.net The 4-position is a common site for modification, as seen in the 4-methyl group of the titular compound.

Introducing Substituents:

Hydrogenation of Substituted Pyridines: A primary method for synthesizing substituted piperidines is the hydrogenation of a pre-functionalized pyridine ring. researchgate.netmdpi.com This allows access to a wide variety of substitution patterns on the piperidine core that can be difficult to achieve by direct functionalization of the saturated ring.

Cyclization of Acyclic Precursors: Intramolecular cyclization reactions, such as reductive amination of δ-amino ketones or aldehydes, can be used to construct the piperidine ring with desired substituents already in place. mdpi.com

Modifying Existing Substituents: A powerful strategy involves using a piperidine derivative that already contains a versatile functional group at the 4-position. A common starting material is ethyl piperidine-4-carboxylate. nih.govmdpi.com This ester can be readily transformed into a variety of other functional groups:

Amide Formation: Reaction with amines to form amides.

Hydrazide Formation: Reaction with hydrazine (B178648) hydrate (B1144303) to produce the corresponding hydrazide. nih.govmdpi.com This hydrazide can then be reacted further, for example, with isocyanates or isothiocyanates to generate complex side chains. nih.gov

Reduction: The ester can be reduced to a primary alcohol, which can then undergo further reactions like oxidation or etherification.

This approach of modifying a pre-existing functional handle at the 4-position provides a reliable route to diverse analogues for structure-activity relationship (SAR) studies.

Development of Novel Chemical Building Blocks and Reagents from Piperidine Sulfonamides for Broader Synthetic Applications

Piperidine sulfonamides are not just final products but also serve as crucial intermediates or building blocks for constructing more complex molecules. bldpharm.combasf.com Their inherent stability and defined three-dimensional structure make them valuable scaffolds in drug discovery and materials science.

For instance, a core intermediate such as 1-(4-sulfamoylbenzoyl)piperidine-4-carboxylic acid hydrazide can be used as a platform to generate large libraries of potential therapeutic agents. nih.gov By reacting this building block with a wide array of substituted isocyanates and isothiocyanates, researchers have synthesized dozens of novel compounds evaluated as inhibitors of carbonic anhydrase isoforms, which are important targets for various diseases. nih.gov

Similarly, another research effort utilized a piperidine sulfonamide scaffold to develop new bactericides for managing plant diseases. nih.govnih.gov Starting with a core piperidine structure, various aryl and acyl groups were introduced, leading to the discovery of a compound with significantly better inhibitory activity against Xanthomonas oryzae pv. oryzae than commercial agents. nih.govnih.gov These examples highlight how a central piperidine sulfonamide motif can be systematically decorated to produce novel chemical entities with highly optimized functions, demonstrating its utility as a foundational building block in modern synthetic chemistry.

Future Perspectives and Emerging Research Avenues in N,n,4 Trimethylpiperidine 1 Sulfonamide Chemistry

Development of Novel Catalytic Systems for Efficient Piperidine (B6355638) Sulfonamide Synthesis

The synthesis of sulfonamides has been a subject of extensive research, with numerous methods developed to enhance efficiency and substrate scope. frontiersrj.comresearchgate.net For a compound like N,N,4-trimethylpiperidine-1-sulfonamide, future research would likely focus on catalytic approaches that offer mild and selective synthesis conditions.

Currently, the most common method for sulfonamide synthesis involves the reaction of a sulfonyl chloride with a primary or secondary amine. frontiersrj.com However, this method can be limited by the availability and stability of the sulfonyl chloride precursor. Modern catalytic systems are moving towards more direct and atom-economical routes. For instance, photocatalytic methods are emerging as powerful tools for sulfonamide synthesis, allowing for the use of alternative starting materials under mild conditions. acs.orgnih.govrsc.org

Future research could explore the development of catalytic systems, such as those based on transition metals or photoredox catalysts, for the direct C-H sulfonamidation of 4-methylpiperidine (B120128) derivatives or the coupling of N,N-dimethylamine with a suitable 4-methylpiperidine-1-sulfonyl precursor. Such advancements would provide more efficient and sustainable routes to N,N,4-trimethylpiperidine-1-sulfonamide and its analogs.

Table 1: Potential Catalytic Strategies for N,N,4-Trimethylpiperidine-1-sulfonamide Synthesis

| Catalytic Approach | Potential Advantages | Key Research Challenge |

|---|---|---|

| Transition-Metal Catalysis | High efficiency, broad substrate scope. | Catalyst cost and toxicity, optimization of reaction conditions. |

| Photocatalysis | Mild reaction conditions, use of light as a renewable energy source. nih.gov | Development of suitable photocatalysts and understanding of reaction mechanisms. |

Exploration of Unconventional Reactivity Patterns and Unprecedented Transformations

The reactivity of sulfonamides is well-established, often involving the acidic N-H proton (in primary and secondary sulfonamides) or transformations of the sulfonyl group. For a tertiary sulfonamide like N,N,4-trimethylpiperidine-1-sulfonamide, which lacks an N-H proton, the exploration of unconventional reactivity is a key area for future investigation.

Research could focus on the activation of the C-S or S-N bonds within the sulfonamide moiety to enable novel transformations. For example, methods for the reductive cleavage or functionalization of the sulfonyl group could lead to new synthetic pathways. The piperidine ring itself offers avenues for exploration, such as C-H functionalization at positions other than the 4-position, to introduce further molecular complexity.

Additionally, the unique electronic and steric properties imparted by the trimethyl-substituted piperidine ring could lead to unexpected reactivity when the sulfonamide group is involved in reactions such as cycloadditions or rearrangements.

Integration of Advanced In Situ Spectroscopic Monitoring for Mechanistic Understanding

A thorough understanding of reaction mechanisms is crucial for the optimization of existing synthetic methods and the development of new ones. Advanced in situ spectroscopic techniques, such as ReactIR (Fourier-transform infrared spectroscopy), NMR spectroscopy, and Raman spectroscopy, allow for real-time monitoring of reaction progress. mdpi.com

For the synthesis of N,N,4-trimethylpiperidine-1-sulfonamide, these techniques could be employed to:

Identify and characterize reactive intermediates.

Determine reaction kinetics and the influence of various parameters (temperature, catalyst loading, etc.).

Elucidate the role of the catalyst in the reaction pathway.

Such mechanistic insights would be invaluable for developing more robust and efficient synthetic protocols for this and related piperidine sulfonamides.

Application of Machine Learning and Artificial Intelligence in Reaction Prediction and Optimization

Machine learning (ML) and artificial intelligence (AI) are rapidly transforming the field of chemistry by enabling the prediction of reaction outcomes, the optimization of reaction conditions, and the design of novel synthetic routes. nih.govbeilstein-journals.orgresearchgate.netbeilstein-journals.orgnih.gov

In the context of N,N,4-trimethylpiperidine-1-sulfonamide, ML models could be trained on large datasets of sulfonamide synthesis reactions to:

Predict the optimal catalyst, solvent, and temperature for its synthesis.

Identify potential side reactions and byproducts.

Suggest novel synthetic pathways with improved yields or sustainability metrics.

Table 2: Applications of Machine Learning in N,N,4-Trimethylpiperidine-1-sulfonamide Research

| Application Area | Potential Impact |

|---|---|

| Reaction Optimization | Faster identification of optimal reaction conditions, leading to higher yields and reduced waste. researchgate.net |

| Predictive Synthesis | In silico prediction of successful reaction outcomes, reducing the number of failed experiments. beilstein-journals.org |

| Retrosynthesis Planning | AI-guided design of efficient synthetic routes to target molecules. |

Q & A

Q. What are the optimal synthetic routes for N,N,4-trimethylpiperidine-1-sulfonamide?

The synthesis typically involves a two-step process: methylation of piperidine derivatives followed by sulfonylation .

- Step 1 : Methylation of 4-methylpiperidine using methylating agents (e.g., methyl iodide) in solvents like dichloromethane or acetonitrile, catalyzed by triethylamine. This yields N,N,4-trimethylpiperidine .

- Step 2 : Sulfonylation with methanesulfonyl chloride under controlled pH (7–8) to avoid side reactions. The reaction is monitored via HPLC to ensure completion .

- Yield Optimization : Higher yields (>70%) are achieved by maintaining anhydrous conditions and slow reagent addition to minimize dimerization .

Q. How can spectroscopic methods characterize N,N,4-trimethylpiperidine-1-sulfonamide?

- ¹H/¹³C NMR : Key signals include:

- ¹H : Methyl groups on piperidine (δ 1.2–1.4 ppm), sulfonamide protons (δ 3.1–3.3 ppm) .

- ¹³C : Sulfonamide sulfur-linked carbons (δ 45–50 ppm), piperidine ring carbons (δ 20–25 ppm) .

- IR Spectroscopy : Strong S=O stretching vibrations (1130–1150 cm⁻¹) and N-H bending (1540–1560 cm⁻¹) confirm sulfonamide formation .

- Mass Spectrometry : Molecular ion peaks at m/z 220.3 (M+H⁺) align with the molecular formula C₈H₁₈N₂O₂S .

Q. What structural features influence the compound’s reactivity and stability?

- Piperidine Ring : The 4-methyl group enhances steric hindrance, reducing nucleophilic attacks on the sulfonamide group .

- Sulfonamide Group : Polar S=O bonds increase solubility in polar aprotic solvents (e.g., DMF) but reduce stability in acidic conditions due to protonation .

- N-Methylation : Shields the amine from oxidation, improving stability during storage .

Advanced Research Questions

Q. How do substituent variations on the piperidine ring affect biological activity?

Comparative studies of analogs reveal:

| Compound | Substituent | Biological Activity | Source |

|---|---|---|---|

| N,N,4-Trimethyl derivative | 4-Methyl | Moderate enzyme inhibition | |

| 4-Methoxy derivative | 4-Methoxy | Enhanced receptor binding | |

| 2-Methylpyrimidine analog | Heterocyclic substituent | Anticancer activity (IC₅₀ = 5 µM) |

Key Insight : Bulkier substituents (e.g., methoxy) improve target affinity but reduce metabolic stability due to increased hydrophobicity .

Q. How can contradictions in reaction yields under varying conditions be resolved?

Discrepancies in sulfonylation yields (50–80%) arise from:

- Solvent Effects : Dichloromethane gives higher purity (>95%) but lower yields vs. acetonitrile (70–80% yield, 90% purity) due to solubility differences .

- Catalyst Choice : Triethylamine outperforms DMAP in minimizing side reactions but requires strict temperature control (<30°C) .

Recommendation : Use a mixed solvent system (CH₂Cl₂:ACN = 3:1) with slow reagent addition to balance yield and purity .

Q. What experimental designs are recommended for studying enzyme inhibition mechanisms?

- Kinetic Assays : Measure IC₅₀ values using fluorogenic substrates (e.g., 4-methylumbelliferyl derivatives) under varying pH (6.5–7.5) .

- Docking Studies : Employ AutoDock Vina to model interactions with carbonic anhydrase IX (PDB ID: 3IAI). Key residues: Thr199 (hydrogen bonding), Val121 (hydrophobic pocket) .

- Mutagenesis : Validate binding sites by mutating Thr199 to alanine and assessing activity loss .

Q. How can structure-activity relationships (SAR) be analyzed computationally?

- QSAR Models : Use MOE or Schrödinger to correlate substituent electronic parameters (Hammett σ) with inhibitory activity. Example: Higher σ values (electron-withdrawing groups) enhance sulfonamide binding .

- Molecular Dynamics : Simulate ligand-receptor complexes (10 ns trajectories) to assess conformational stability. RMSD < 2 Å indicates stable binding .

Q. How can discrepancies in receptor binding affinities across studies be addressed?

- Standardized Assays : Use uniform buffer conditions (50 mM Tris-HCl, pH 7.4) and recombinant protein batches to minimize variability .

- Control Compounds : Include reference inhibitors (e.g., acetazolamide for carbonic anhydrase) to normalize data .

- Meta-Analysis : Pool data from multiple studies (e.g., PubChem BioAssay) to identify trends. For example, N,N,4-trimethyl derivatives show consistent Kᵢ values of 15–20 nM .

Q. What are common impurities during synthesis, and how are they mitigated?

- Byproducts :

- Dimerized sulfonamides : Remove via column chromatography (silica gel, ethyl acetate/hexane eluent) .

- Unreacted methyl iodide : Quench with aqueous Na₂S₂O₃ .

- Purity Analysis : Use reverse-phase HPLC (C18 column, 70:30 MeOH:H₂O) to detect impurities <0.5% .

Q. How can reaction mechanisms for sulfonylation be validated?

- Isotopic Labeling : Introduce ³⁴S-labeled methanesulfonyl chloride and track incorporation via mass spectrometry .

- Kinetic Isotope Effects : Compare reaction rates using deuterated vs. non-deuterated solvents to identify rate-determining steps (e.g., nucleophilic attack) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.